Methyl 3,5-dibromo-2-sulfamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1094713-90-2 |
|---|---|
Molecular Formula |
C8H7Br2NO4S |
Molecular Weight |
373.02 g/mol |
IUPAC Name |
methyl 3,5-dibromo-2-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7Br2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
KVNMHYORAZUVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Methyl 3,5 Dibromo 2 Sulfamoylbenzoate
Retrosynthetic Analysis of Methyl 3,5-dibromo-2-sulfamoylbenzoate
A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available starting materials. The primary disconnections are the ester, the sulfamoyl group, and the bromine atoms.
Ester Disconnection: The methyl ester can be disconnected via a standard esterification reaction, leading back to the corresponding carboxylic acid: 3,5-dibromo-2-sulfamoylbenzoic acid.
Sulfamoyl Group Disconnection: The sulfamoyl group (-SO₂NH₂) is typically installed via a two-step process involving chlorosulfonation followed by amination. This disconnects 3,5-dibromo-2-sulfamoylbenzoic acid to 3,5-dibromobenzoic acid and a sulfamoylating agent.
Bromine Disconnection: The two bromine atoms can be disconnected through an electrophilic aromatic substitution (bromination) reaction, leading back to a simpler benzoic acid precursor.
An alternative and often more effective strategy involves starting from 2-aminobenzoic acid (anthranilic acid). The amino group is an ortho, para-director, but its strong activation can be modulated, and it provides a synthetic handle for introducing the sulfamoyl group via a Sandmeyer-type reaction sequence after bromination.
A plausible forward synthetic pathway, therefore, begins with the bromination of an appropriate benzoic acid derivative, followed by the introduction of the sulfonyl group and subsequent esterification. The precise order of these steps is crucial to manage the directing effects of the substituents and avoid unwanted side reactions. For instance, performing bromination on 2-aminobenzoic acid first takes advantage of the amino group's directing effects to install the bromine atoms at the 3- and 5-positions.
Precursor Synthesis and Functionalization Strategies
The synthesis of this compound relies on a sequence of well-established organic transformations. A common strategic approach starts from 2-aminobenzoic acid.
Step 1: Dibromination of 2-Aminobenzoic Acid
The first key step is the selective dibromination of 2-aminobenzoic acid to produce 2-amino-3,5-dibromobenzoic acid. The amino group is a strong activating and ortho-, para-directing group. Since the ortho position is sterically hindered and the para position is occupied by the carboxyl group, bromination occurs at the available ortho (position 3) and para (position 5) positions relative to the amino group.
Reaction: 2-Aminobenzoic acid is treated with a brominating agent, such as bromine in acetic acid.
Procedure: A mixture of bromine in acetic acid is added dropwise to a cooled solution of 2-aminobenzoic acid in acetic acid. The reaction is typically stirred for several hours to ensure completion. The product, 2-amino-3,5-dibromobenzoic acid, often precipitates from the reaction mixture and can be collected by filtration. nih.gov
Step 2: Conversion of the Amino Group to a Sulfonyl Chloride (Diazotization and Sandmeyer Reaction)
The amino group of 2-amino-3,5-dibromobenzoic acid is converted into a sulfonyl chloride group. This is a multi-step process:
Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0–5 °C).
Sandmeyer-type Reaction: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form the corresponding sulfonyl chloride, 3,5-dibromo-2-(chlorosulfonyl)benzoic acid.
Step 3: Amination of the Sulfonyl Chloride
The sulfonyl chloride is converted to the desired sulfamoyl group by reaction with ammonia (B1221849) or an ammonia source.
Reaction: 3,5-dibromo-2-(chlorosulfonyl)benzoic acid is treated with aqueous ammonia.
Procedure: The sulfonyl chloride is added carefully to a cooled, concentrated solution of ammonia. The reaction is typically vigorous and exothermic. The product is 3,5-dibromo-2-sulfamoylbenzoic acid.
Step 4: Esterification
The final step is the esterification of the carboxylic acid group to form the methyl ester.
Reaction: 3,5-dibromo-2-sulfamoylbenzoic acid is reacted with methanol (B129727) in the presence of an acid catalyst.
Procedure: The carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid. nih.gov After the reaction is complete, the mixture is concentrated, and the product, this compound, is isolated.
This strategic sequence ensures that the functional groups are introduced in an order that leverages their electronic and steric properties for regioselective control.
Optimization of Reaction Conditions for this compound Formation
Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis. Key parameters for each step include temperature, solvent, catalyst, and reaction time.
Bromination Step: For the bromination of 2-aminobenzoic acid, the temperature must be controlled to prevent over-bromination or side reactions. The choice of solvent can also influence the reaction rate and product solubility.
| Parameter | Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0-5 °C (during addition) | Minimizes side reactions and improves selectivity. |
| Temperature | Room Temperature (post-addition) | Allows the reaction to proceed to completion. |
| Solvent | Glacial Acetic Acid | Good solvent for reactants and facilitates electrophilic substitution. |
| Reactant Ratio | Slight excess of Bromine | Ensures complete dibromination of the starting material. |
Sulfamoylation Step (via Sandmeyer and Amination): The diazotization step requires strict temperature control below 5 °C to prevent the decomposition of the unstable diazonium salt. In the subsequent amination of the sulfonyl chloride, the concentration of ammonia and the temperature are key variables.
| Parameter | Condition | Effect on Yield/Purity |
|---|---|---|
| Diazotization Temp. | 0-5 °C | Crucial for the stability of the diazonium salt intermediate. |
| Amination Temp. | 0-10 °C | Controls the exothermic reaction and prevents hydrolysis of the sulfonyl chloride. |
| Ammonia Conc. | Concentrated Aqueous NH₃ | High concentration drives the reaction to completion. |
| Catalyst (Sandmeyer) | Copper(I) Chloride | Essential for the conversion of the diazonium salt to the sulfonyl chloride. |
Esterification Step: The Fischer esterification is an equilibrium-controlled reaction. Optimization focuses on shifting the equilibrium towards the product side.
| Parameter | Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent/Reagent | Large excess of Methanol | Acts as both solvent and reactant, shifting equilibrium to favor the ester product. |
| Catalyst | Concentrated H₂SO₄ (catalytic) | Protonates the carbonyl oxygen, making the carboxyl carbon more electrophilic. |
| Temperature | Reflux | Increases the reaction rate to reach equilibrium faster. |
| Water Removal | Not typically required with large excess of alcohol | Le Chatelier's principle is satisfied by the high concentration of methanol. |
Purification and Isolation Techniques for Academic Research Purity
Achieving high purity is essential for the characterization and subsequent use of this compound in academic research. A combination of techniques is employed after each synthetic step and for the final product.
Extraction: After the reaction work-up, liquid-liquid extraction is used to separate the product from inorganic salts and water-soluble impurities. A suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), is used to extract the compound from the aqueous phase. nih.gov
Washing: The organic layer is typically washed with brine (saturated aqueous NaCl solution) to remove residual water and then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the solvent. For compounds like substituted benzoates, solvents such as methanol or ethanol (B145695) are often effective. nih.gov
Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity is chosen to separate the target compound from byproducts based on their differential adsorption to the silica gel stationary phase. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).
Purity Confirmation: The purity of the final product is confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the molecular structure and can detect the presence of impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. nih.gov
High-Performance Liquid Chromatography (HPLC): A highly sensitive method to determine the purity of the compound by separating it from any residual impurities. google.com
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. uniroma1.itwjpmr.com This involves making strategic choices regarding reagents, solvents, and reaction conditions. jddhs.comresearchgate.net
Prevention: Designing the synthesis to minimize waste generation in each step is a primary goal.
Atom Economy: The ideal synthesis would maximize the incorporation of all materials used in the process into the final product. Reactions like additions are preferable to substitutions, though this is challenging for aromatic systems.
Less Hazardous Chemical Syntheses: Where possible, reagents should be chosen to be less toxic. For example, exploring alternative, less hazardous brominating agents could be a green approach.
Designing Safer Chemicals: This principle applies to the final product, which is outside the scope of synthesis.
Safer Solvents and Auxiliaries: Reducing or replacing hazardous organic solvents like dichloromethane with greener alternatives such as water, ethanol, or supercritical CO₂ is a key objective. jddhs.com Solvent-free reactions, where reactants are ground together, can also be explored. wjpmr.com
Design for Energy Efficiency: Using reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input. jddhs.com
Use of Renewable Feedstocks: While starting materials like anthranilic acid are typically derived from petrochemical sources, a long-term green chemistry goal is to source them from renewable biomass. researchgate.net
Reduce Derivatives: The chosen synthetic route avoids the use of protecting groups, which adds steps and generates waste, thereby adhering to this principle.
Catalysis: Using catalytic reagents in place of stoichiometric ones is a core green principle. The use of catalytic acid in the esterification step is an example. Biocatalysis, using enzymes, can offer high selectivity under mild conditions and is a growing area of green chemistry. chemistryjournals.net
Design for Degradation: This principle relates to the lifecycle of the chemical after its use.
Real-time Analysis for Pollution Prevention: Implementing in-process analytical monitoring (e.g., HPLC, GC) can help optimize reactions to minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention: Choosing less volatile, less flammable, and less reactive chemicals and solvents can reduce the risk of accidents.
| Green Chemistry Principle | Application in the Synthesis |
|---|---|
| Safer Solvents | Replacing chlorinated solvents in extraction with ethyl acetate or other greener alternatives. |
| Energy Efficiency | Exploring microwave-assisted conditions for the esterification step to reduce reaction time and energy use. |
| Catalysis | Using a catalytic amount of sulfuric acid in the esterification is more atom-economical than using a stoichiometric dehydrating agent. |
| Waste Prevention | Optimizing reaction conditions to achieve high yields (>95%) minimizes the generation of waste from side products. |
| Reduce Derivatives | The synthetic strategy avoids the need for protecting and deprotecting functional groups, thus shortening the synthesis and reducing waste. |
Advanced Spectroscopic and Crystallographic Characterization of Methyl 3,5 Dibromo 2 Sulfamoylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy would be the primary technique for elucidating the solution-state structure and conformational dynamics of Methyl 3,5-dibromo-2-sulfamoylbenzoate.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts, a suite of multi-dimensional NMR experiments would be necessary.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to confirm the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity of the sulfamoyl and methyl ester groups to the aromatic ring.
A hypothetical data table for the expected NMR assignments is presented below.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations |
| 1 | - | C=O | - |
| 2 | - | Ar-C | - |
| 3 | Ar-H | Ar-CH | - |
| 4 | - | Ar-C | - |
| 5 | Ar-H | Ar-CH | - |
| 6 | - | Ar-C | - |
| 7 | -SO₂NH₂ | - | - |
| 8 | -OCH₃ | -CH₃ | - |
Solvent Effects on this compound Solution-State Structure
The conformation of this compound in solution could be influenced by the choice of solvent. By acquiring NMR spectra in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Acetone-d₆), it would be possible to observe changes in chemical shifts and coupling constants. These variations would provide insights into solvent-solute interactions, such as hydrogen bonding involving the sulfamoyl group, and potential conformational changes of the ester and sulfamoyl substituents relative to the benzene (B151609) ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Fourier-transform infrared (FT-IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in this compound and to probe intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the sulfonamide, the C=O stretching of the ester, the S=O stretching of the sulfamoyl group, and various C-H and C-C vibrations of the aromatic ring and methyl group. The position and shape of the N-H and C=O bands could provide evidence of hydrogen bonding.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Stretching | 3000-2850 |
| C=O (Ester) | Stretching | 1730-1715 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| S=O (Sulfamoyl) | Asymmetric Stretch | 1350-1310 |
| S=O (Sulfamoyl) | Symmetric Stretch | 1170-1150 |
| C-O (Ester) | Stretching | 1300-1000 |
| C-Br | Stretching | 700-500 |
Mass Spectrometry (HRMS, MS/MS) for Elucidation of Fragmentation Pathways
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which would confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, the resulting fragment ions would provide valuable structural information. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group, the entire methyl ester group, and cleavage of the sulfamoyl moiety. The characteristic isotopic pattern of the two bromine atoms would be a key feature in identifying bromine-containing fragments.
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles.
Crystal Packing and Intermolecular Interactions of this compound
The analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. Of particular interest would be the intermolecular interactions that stabilize the crystal packing. It would be anticipated that hydrogen bonds involving the sulfamoyl group (N-H···O=S or N-H···O=C) would play a significant role in the formation of supramolecular assemblies. Other potential interactions could include halogen bonds (Br···O or Br···N) and π-π stacking of the aromatic rings. A detailed analysis of these interactions would provide a comprehensive understanding of the solid-state architecture of the compound.
A summary of crystallographic data that would be obtained is presented in the following table.
| Parameter | Value |
| Chemical formula | - |
| Formula weight | - |
| Crystal system | - |
| Space group | - |
| a, b, c (Å) | - |
| α, β, γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (g/cm³) | - |
| R-factor (%) | - |
Conformational Analysis in the Solid State
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformation of this compound. Single-crystal X-ray diffraction analysis, the definitive method for determining the three-dimensional structure of a molecule in the solid state, has not been reported for this specific compound. Therefore, a detailed analysis of its crystal packing, intermolecular interactions, and precise conformational parameters such as bond lengths, bond angles, and dihedral angles is not possible at this time.
While crystallographic data for structurally related compounds, such as Methyl 3,5-dibromo-2-diacetylaminobenzoate and Methyl 3,5-dibromo-4-methylbenzoate, are available, direct extrapolation of their solid-state conformations to this compound would be speculative. nih.govnih.gov The substitution pattern on the benzene ring, particularly the presence and orientation of the sulfamoyl group at the C2 position, is expected to significantly influence the molecule's conformation and crystal packing through different steric and electronic effects, including potential hydrogen bonding involving the sulfamoyl group.
To provide a conformational analysis for this compound, experimental determination of its crystal structure via X-ray crystallography would be required. Such an analysis would elucidate the precise arrangement of atoms, the planarity of the benzene ring, and the orientation of the methyl ester and sulfamoyl substituents relative to the ring. This information is crucial for understanding the molecule's solid-state properties and its potential interactions in a crystalline environment.
Computational Chemistry and Theoretical Investigations of Methyl 3,5 Dibromo 2 Sulfamoylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl 3,5-dibromo-2-sulfamoylbenzoate. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govespublisher.com For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties. espublisher.comresearchgate.net
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. espublisher.com A smaller gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Electronegativity (χ) | 4.5 eV |
| Chemical Hardness (η) | 2.7 eV |
| Global Electrophilicity Index (ω) | 3.76 eV |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar organic molecules.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map illustrates regions of varying electron density, which are color-coded to indicate electrostatic potential. researchgate.net
For this compound, the MEP map would likely reveal the following:
Red Regions: These areas, indicating negative electrostatic potential, are electron-rich and susceptible to electrophilic attack. Such regions are expected around the oxygen atoms of the sulfamoyl and ester groups, and potentially the nitrogen atom of the sulfamoyl group. nih.govresearchgate.net
Blue Regions: These electron-deficient zones have a positive electrostatic potential and are prone to nucleophilic attack. The hydrogen atoms of the sulfamoyl group and the carbon atom of the carbonyl group are likely to be depicted in blue. nih.gov
Green Regions: These represent areas of neutral potential. researchgate.net
The MEP map provides a clear, visual guide to the molecule's reactivity, highlighting sites for potential hydrogen bonding and other intermolecular interactions. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, MD can provide insights into conformational changes and the influence of the surrounding environment, such as a solvent. researchgate.net
For this compound, MD simulations could be employed to:
Explore Conformational Space: Identify the most stable conformations of the molecule by simulating its dynamic behavior. This is particularly useful for understanding the flexibility of the sulfamoyl and ester groups.
Analyze Solvent Effects: By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange themselves around the solute and influence its conformation and dynamics.
Study Intermolecular Interactions: MD simulations can model the interactions between multiple molecules of this compound, providing insights into its aggregation behavior.
The results of MD simulations can be analyzed to determine radial distribution functions, which describe the probability of finding one atom at a certain distance from another, offering a detailed view of the local molecular structure in a condensed phase. researchgate.net
In Silico Prediction of Reactivity and Potential Reaction Pathways
Computational methods can be used to predict the reactivity of this compound and explore potential reaction pathways. By calculating the activation energies and reaction enthalpies for various hypothetical reactions, it is possible to identify the most likely chemical transformations.
For example, the reactivity of the sulfamoyl group, the ester group, or the aromatic ring towards different reagents can be computationally assessed. This in silico approach allows for the screening of potential reactions before they are attempted in a laboratory setting, saving time and resources.
Computational Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. mdpi.com For this compound, several types of non-covalent interactions are expected to be significant, including:
Hydrogen Bonding: The sulfamoyl group can act as both a hydrogen bond donor (N-H) and acceptor (S=O).
Halogen Bonding: The bromine atoms can participate in halogen bonds, acting as electrophilic regions that can interact with nucleophiles.
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions. mdpi.com These analyses can provide quantitative data on the strength and nature of these interactions, which is essential for understanding the molecule's behavior in the solid state and in biological systems. nih.govresearchgate.net
Theoretical Spectroscopic Data Prediction and Validation
Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the assignment of experimental vibrational bands to specific molecular motions. nih.govnih.gov
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be correlated with experimental NMR data to aid in structure elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule. espublisher.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| IR Spectroscopy | Key Frequencies (cm⁻¹): N-H stretch (~3300-3400), C=O stretch (~1720), S=O stretches (~1350 and ~1160) |
| ¹H NMR Spectroscopy | Predicted Chemical Shifts (ppm): Aromatic protons (~7.5-8.5), O-CH₃ protons (~3.9), N-H₂ protons (~5.0-6.0) |
| ¹³C NMR Spectroscopy | Predicted Chemical Shifts (ppm): Carbonyl carbon (~165), Aromatic carbons (~120-140), O-CH₃ carbon (~53) |
| UV-Vis Spectroscopy | Predicted λmax: ~280 nm |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from theoretical calculations for similar organic molecules.
Chemical Reactivity and Derivatization Pathways of Methyl 3,5 Dibromo 2 Sulfamoylbenzoate
Reactions at the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) is a key site for derivatization, offering opportunities for N-alkylation, acylation, and cyclization reactions.
The nitrogen atom of the sulfamoyl group can act as a nucleophile, particularly after deprotonation by a suitable base. This allows for the introduction of various alkyl or acyl groups.
N-Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the sulfamoyl nitrogen can be deprotonated to form a sulfonamide anion. This anion can then react with a range of alkylating agents, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, to yield N-alkylated products. For instance, N-alkylation of the related 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been successfully demonstrated. nih.gov The choice of solvent, such as dimethylformamide (DMF) or acetonitrile, can influence the reaction efficiency.
N-Acylation: Similarly, N-acylation can be achieved by treating the sulfonamide with acylating agents like acyl chlorides or anhydrides under basic conditions. This reaction leads to the formation of N-acylsulfonamides, which are valuable intermediates in organic synthesis. Pyridine or triethylamine (B128534) are often used as bases to neutralize the hydrogen halide byproduct. The reactivity of N-acyl sulfenamides demonstrates the feasibility of modifications at the nitrogen-sulfur bond. nih.gov
| Reagent Class | Example Reagent | Product Type |
| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylsulfonamide |
| Alkyl Halide | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzylsulfonamide |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acetylsulfonamide |
| Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acetylsulfonamide |
The ortho positioning of the sulfamoyl and methyl ester groups on the benzoate (B1203000) ring facilitates intramolecular cyclization reactions. These reactions can lead to the formation of novel heterocyclic systems. For example, under specific conditions, the sulfamoyl nitrogen and the ester's carbonyl carbon can react to form a six-membered ring, yielding a benzothiazinone derivative. Such cyclizations can be promoted by heat or specific reagents that facilitate the elimination of methanol (B129727). Divergent cyclization reactions have been observed in related systems, such as the reaction of benzo[c] nih.govrsc.orgdithiol-3-ones with triazines to form six- or eight-membered N-containing heterocycles, highlighting the potential for complex scaffold synthesis. researchgate.net
Ester Hydrolysis and Transesterification Reactions
The methyl ester group is susceptible to hydrolysis and transesterification, providing pathways to the corresponding carboxylic acid or other esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dibromo-2-sulfamoylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is often preferred. rsc.org However, the steric hindrance from the adjacent sulfamoyl and bromo substituents can make hydrolysis challenging, potentially requiring forcing conditions such as high temperatures or strong acids like concentrated sulfuric acid. rsc.orgcdnsciencepub.com Studies on sterically hindered methyl benzoates have shown that high-temperature water can also be an effective medium for hydrolysis. rsc.org
Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, treatment with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 3,5-dibromo-2-sulfamoylbenzoate. This method is useful for modifying the ester group to alter the compound's physical properties or to introduce other functional handles.
Aromatic Substitution and Functional Group Interconversions on the Benzoate Ring
The aromatic ring of methyl 3,5-dibromo-2-sulfamoylbenzoate is electron-deficient due to the presence of three electron-withdrawing groups (two bromine atoms, ester, and sulfamoyl group).
Aromatic Substitution: This high degree of deactivation makes conventional electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts reactions, extremely difficult. libretexts.orgmsu.edu Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), although bromine is not an ideal leaving group. Under forcing conditions with potent nucleophiles, one of the bromine atoms might be displaced. The nonenzymatic displacement of a sulfamoyl group from aromatic compounds by nucleophiles like glutathione (B108866) has been reported, suggesting another potential, though likely difficult, pathway for substitution. nih.gov
Functional Group Interconversions: The sulfamoyl group itself can potentially be converted to other functionalities, although such transformations are not common. More feasible is the modification of the carboxylic acid obtained from ester hydrolysis. For example, the carboxylic acid can be converted to an acyl chloride, which can then be used to form amides or other derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers
The two bromine atoms on the aromatic ring are prime sites for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions allow for the introduction of a wide array of substituents onto the aromatic core. nih.gov
The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. libretexts.org
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups.
Stille Coupling: This involves coupling with organotin compounds. libretexts.org
Sonogashira Coupling: This reaction forms carbon-carbon bonds with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org
Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds by coupling with amines.
A key challenge and opportunity in these reactions is achieving regioselectivity. The electronic and steric environments of the two bromine atoms are different, which may allow for selective mono-functionalization at one position over the other under carefully controlled conditions. nih.gov Subsequent reaction under different conditions could then modify the second bromine atom, leading to the synthesis of complex, unsymmetrically substituted derivatives.
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |
| Stille | Organostannane (R-SnBu₃) | C-C | Pd(PPh₃)₄ |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂ + CuI + Base |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd Catalyst + Ligand + Base |
Formation of this compound-Derived Supramolecular Assemblies
The functional groups on this compound are capable of participating in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can lead to the formation of ordered supramolecular assemblies. researchgate.net
Hydrogen Bonding: The sulfamoyl group has two N-H protons that can act as hydrogen bond donors. The oxygen atoms of the sulfonyl group and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of intricate hydrogen-bonding networks, potentially leading to the self-assembly of dimers, chains, or more complex 2D or 3D structures in the solid state. nih.govmpg.de
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic sites (e.g., the oxygen or nitrogen atoms) on adjacent molecules.
These non-covalent interactions are crucial in crystal engineering, allowing for the rational design of solid-state structures with specific properties. The study of these assemblies provides insight into molecular recognition processes and can be used to construct novel materials.
Molecular Interactions and Mechanistic Insights of Methyl 3,5 Dibromo 2 Sulfamoylbenzoate in Biological Systems Non Clinical Focus
Interaction Mechanisms with Enzymes and Proteins
The interaction of methyl 3,5-dibromo-2-sulfamoylbenzoate with biological macromolecules, particularly enzymes, is primarily dictated by its core chemical structure: a benzene (B151609) ring substituted with a sulfamoyl group (-SO₂NH₂), a methyl ester group (-COOCH₃), and two bromine atoms. The sulfonamide moiety is a well-established zinc-binding group, making this class of compounds potent inhibitors of zinc-containing enzymes such as carbonic anhydrases (CAs).
Molecular Docking Studies with Target Enzymes (e.g., Carbonic Anhydrase Isoforms)
While direct molecular docking studies for this compound are not extensively available in the public domain, significant insights can be drawn from studies on structurally analogous compounds, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. nih.govresearchgate.net These studies reveal a conserved binding mode of the sulfamoylbenzoate scaffold within the active site of various human carbonic anhydrase (hCA) isoforms.
The primary interaction is the coordination of the sulfonamide group to the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cavity. The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule (or hydroxide (B78521) ion), leading to potent inhibition. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II), further anchoring the inhibitor. nih.govresearchgate.net
The dibrominated benzene ring of this compound is predicted to engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site. The positions of the bromine atoms at the 3 and 5 positions are crucial for orienting the molecule within the active site and can influence selectivity towards different CA isoforms by interacting with isoform-specific residues. The methyl ester group at the 2-position can also contribute to the binding affinity and selectivity by forming additional interactions with residues at the rim of the active site.
Binding Affinity Prediction and Analysis
The binding affinity of sulfamoylbenzoate derivatives to carbonic anhydrases is typically high, often in the nanomolar to picomolar range. nih.govresearchgate.net For a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, dissociation constants (Kd) were determined for all 12 catalytically active human CA isozymes using a fluorescent thermal shift assay. nih.gov These studies demonstrated that variations in the substituents on the benzenesulfonamide (B165840) ring significantly impact binding affinity and selectivity. For instance, a closely related compound exhibited an extremely high binding affinity to hCA IX with a Kd of 0.12 nM, and an intrinsic dissociation constant as low as 0.08 pM. nih.govresearchgate.net
Based on these findings, it can be predicted that this compound would also exhibit high affinity for various CA isoforms. The presence of two bromine atoms can enhance binding affinity through favorable halogen bonding and hydrophobic interactions. The precise binding affinity would, however, depend on the specific CA isoform and the subtle interplay of electronic and steric effects of the substituents.
| Compound Series | Target Enzyme | Observed Binding Affinity (Kd) | Reference |
|---|---|---|---|
| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates (analogs) | hCA IX | 0.12 nM | nih.gov |
| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates (analogs) | Other hCA isoforms | Varies (generally >100-fold lower affinity than for hCA IX) | nih.gov |
Hydrogen Bonding Networks and Ligand-Target Recognition Principles
Hydrogen bonding is a critical component of the interaction between this compound and its target enzymes. The primary hydrogen bonding interactions are mediated by the sulfonamide group. As established through X-ray crystallography of analogous compounds, the -SO₂NH₂ moiety acts as both a hydrogen bond donor (via the -NH₂) and acceptor (via the -SO₂). nih.govresearchgate.net
The key hydrogen bonds involved in the recognition of the sulfamoylbenzoate scaffold by carbonic anhydrases include:
Coordination to the Zinc Ion: The sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion.
Interaction with Thr199: The oxygen atoms of the sulfonamide group form strong hydrogen bonds with the hydroxyl group of the Thr199 side chain. This interaction is highly conserved across most CA isoforms.
Water-Mediated Hydrogen Bonds: In some cases, water molecules within the active site can mediate hydrogen bonds between the inhibitor and other active site residues.
Allosteric Modulation and Conformational Changes Induced by this compound
While the primary mechanism of action for sulfamoylbenzoate derivatives in carbonic anhydrase inhibition is competitive, targeting the active site, the 2-sulfamoylbenzamide (B1287274) scaffold has also been identified in compounds that act as allosteric modulators for other protein targets. nih.gov For instance, a series of 2-sulfonamidebenzamides were characterized as positive allosteric modulators of the Mas-related G-protein coupled receptor, MrgX1. nih.gov This suggests that the core structure of this compound has the potential to interact with allosteric sites on certain proteins.
Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.govnih.govfrontiersin.org In the context of an enzyme, this could lead to either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in catalytic activity.
While there is no direct evidence of this compound inducing significant conformational changes in carbonic anhydrases beyond localized adjustments upon binding to the active site, its potential for allosteric modulation in other biological systems should not be discounted. The binding of a ligand to an allosteric site can propagate conformational changes through the protein structure, ultimately affecting the geometry and dynamics of the active site. nih.gov
Kinetic Studies of Enzyme Inhibition Mechanisms (Purely Enzymological)
From an enzymological perspective, inhibitors based on the sulfamoylbenzoate scaffold are typically characterized as competitive inhibitors of carbonic anhydrase. This is because they directly compete with the natural substrate (carbon dioxide) for binding to the active site.
Kinetic studies are employed to determine the mechanism of inhibition and to quantify the inhibitor's potency, often expressed as the inhibition constant (Ki). nih.govresearchgate.netresearchgate.net For competitive inhibition, the presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.
The inhibition of carbonic anhydrase activity can be monitored by measuring the rate of hydration of CO₂ or the hydrolysis of an ester substrate like p-nitrophenyl acetate (B1210297). The data from such assays are typically analyzed using graphical methods, such as Lineweaver-Burk or Dixon plots, to determine the mode of inhibition and the Ki value. nih.govresearchgate.net
| Parameter | Expected Effect for Competitive Inhibition |
|---|---|
| Michaelis Constant (Km) | Increases in the presence of the inhibitor |
| Maximum Velocity (Vmax) | Remains unchanged |
| Inhibition Constant (Ki) | A measure of the inhibitor's potency |
Design Principles for Modulating Molecular Interactions Based on this compound Scaffolds
The this compound scaffold serves as a valuable starting point for the design of more potent and selective enzyme inhibitors. Several design principles can be derived from structure-activity relationship (SAR) studies of related compounds: nih.govresearchgate.net
The Sulfonamide Group: This is the primary zinc-binding pharmacophore and is generally considered essential for high-affinity inhibition of metalloenzymes like carbonic anhydrases.
The Methyl Ester Group: This group can be modified to explore additional interactions with the target protein. For instance, converting the ester to an amide or a carboxylic acid could introduce new hydrogen bonding opportunities. The length and branching of the alkyl chain of the ester can also be varied to probe the steric and hydrophobic constraints of the active site.
Constraining Conformational Flexibility: Introducing conformational constraints into the molecule, for example, by incorporating the substituents into a ring system, can reduce the entropic penalty upon binding and lead to higher affinity.
By systematically applying these design principles, it is possible to develop novel inhibitors based on the this compound scaffold with improved potency, selectivity, and pharmacokinetic properties.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Methyl 3,5 Dibromo 2 Sulfamoylbenzoate Derivatives
Systematic Modification Strategies for SAR Exploration
The core principle of SAR studies is to systematically alter different parts of a lead compound, such as methyl 3,5-dibromo-2-sulfamoylbenzoate, and assess the impact of these changes on its biological activity. For a molecule with this scaffold, modifications can be envisioned at several key positions to probe the chemical space and establish a comprehensive SAR profile. nih.govnih.gov
Key modification sites on the this compound scaffold for SAR exploration include:
The Sulfamoyl Group (-SO₂NH₂): The nitrogen atom of the sulfamoyl group can be substituted with various alkyl or aryl groups to explore the impact of steric bulk and electronics on activity. For instance, replacing one of the hydrogens with a methyl group versus a phenyl group can significantly alter the compound's interaction with its biological target.
The Benzoate (B1203000) Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various other esters (e.g., ethyl, propyl) to assess the role of this group in target binding. Amide derivatives could also be synthesized to introduce different hydrogen bonding patterns.
The Phenyl Ring: The bromine atoms at positions 3 and 5 are key features. They can be replaced with other halogens (e.g., chlorine, fluorine) to modulate the electronic properties and lipophilicity of the ring. Alternatively, they could be substituted with small alkyl or alkoxy groups to probe steric and electronic effects. The hydrogen at position 4 is another site for substitution.
A hypothetical SAR exploration for a series of sulfamoyl benzoic acid analogues might yield data as presented in the table below, illustrating how modifications at different regions of the molecule can influence biological activity. nih.gov
| Compound ID | Head Group Modification (Position 2) | Linker Modification | Tail Group Modification | Biological Activity (IC₅₀, µM) |
| Parent | -SO₂NH₂ | - | - | 10.5 |
| 1a | -SO₂NHCH₃ | - | - | 8.2 |
| 1b | -SO₂N(CH₃)₂ | - | - | 15.1 |
| 1c | -SO₂NH-phenyl | - | - | 5.6 |
| 2a | -SO₂NH₂ | Position 4: -Cl | - | 7.9 |
| 2b | -SO₂NH₂ | Position 4: -OCH₃ | - | 12.3 |
| 3a | -COOH | - | - | > 50 |
This table is illustrative and based on general principles of SAR for similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsums.ac.ir For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as an enzyme. jbclinpharm.orgmdpi.com
The development of a QSAR model involves several steps:
Data Set Generation: A series of this compound analogs are synthesized and their biological activities are determined experimentally.
Descriptor Calculation: For each molecule, a set of molecular descriptors is calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates the descriptors with the biological activity. sums.ac.ir
Model Validation: The predictive power of the QSAR model is assessed using statistical techniques to ensure its robustness. jbclinpharm.org
A hypothetical QSAR equation for a series of sulfamoylbenzoate derivatives might look like this:
pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + constant
This equation would suggest that inhibitory activity (pIC₅₀) increases with higher lipophilicity (logP) and more hydrogen bond donors, while it decreases with increasing molecular weight (MW). nih.gov Such models can guide the design of new compounds with potentially improved activity. mdpi.comnih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Approaches (Conceptual)
Pharmacophore modeling is a powerful ligand-based drug design technique used when the three-dimensional structure of the biological target is unknown. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target. nih.gov
For a series of active this compound derivatives, a pharmacophore model could be generated by aligning the molecules and identifying common chemical features that are critical for their biological activity. These features might include:
Hydrogen bond donors (e.g., the -NH₂ of the sulfamoyl group)
Hydrogen bond acceptors (e.g., the oxygen atoms of the sulfamoyl and carboxyl groups)
Aromatic rings
Hydrophobic features (e.g., the dibrominated phenyl ring)
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active. nih.gov This approach can accelerate the discovery of novel and structurally diverse compounds.
Fragment-Based Design Utilizing this compound Fragments
Fragment-based drug design (FBDD) is a strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. nih.govfrontiersin.org These fragments are then optimized and grown into more potent lead compounds. A fragment derived from this compound, such as 2-sulfamoylbenzoic acid, could serve as a starting point for FBDD.
The FBDD process typically involves the following steps:
Fragment Screening: A library of fragments is screened for binding to the target protein using biophysical techniques like nuclear magnetic resonance (NMR) or X-ray crystallography.
Hit Validation: The binding of the identified fragments is confirmed and characterized.
Fragment Evolution: The validated fragment hits are then optimized into more potent molecules through strategies such as:
Fragment Growing: Extending the fragment by adding new chemical groups to improve its interactions with the target. youtube.com
Fragment Merging: Combining two or more fragments that bind to adjacent sites on the target to create a larger, more potent molecule. frontiersin.orgyoutube.com
Fragment Linking: Connecting two fragments that bind to different sites with a chemical linker. youtube.com
The use of fragments allows for a more efficient exploration of chemical space and can lead to lead compounds with better physicochemical properties. researchgate.net
Influence of Stereochemistry and Conformational Isomerism on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. researchgate.netbiomedgrid.com If derivatives of this compound contain chiral centers, the resulting enantiomers or diastereomers can exhibit different pharmacological properties. nih.govresearchgate.net
One enantiomer (the eutomer) may bind to the target with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even cause undesirable side effects. researchgate.net This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral and can stereoselectively interact with small molecules. biomedgrid.com
Conformational isomerism, which refers to the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is also crucial for molecular interactions. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is often a prerequisite for high-affinity binding. Molecular modeling techniques can be used to study the preferred conformations of this compound derivatives and how these conformations influence their interaction with a biological target.
The table below illustrates how stereoisomers of a hypothetical chiral drug can have different biological activities. nih.gov
| Stereoisomer | Biological Activity (IC₅₀, nM) | Target Selectivity |
| (R)-enantiomer | 15 | High |
| (S)-enantiomer | 500 | Low |
| Racemic Mixture | 250 | Moderate |
This table provides a conceptual example of the impact of stereochemistry on drug activity.
Emerging Research Directions and Future Prospects for Methyl 3,5 Dibromo 2 Sulfamoylbenzoate in Chemical Sciences
Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring
There is currently no specific published research on the use of advanced analytical techniques for the real-time monitoring of reactions involving Methyl 3,5-dibromo-2-sulfamoylbenzoate. The development of such methods would be a crucial step in understanding its reaction kinetics, mechanisms, and for the optimization of synthetic processes. Future research could explore the application of techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, or process mass spectrometry to track the formation and consumption of this compound and its intermediates in real-time.
Applications in Materials Science (e.g., as a building block for functional polymers or frameworks)
The potential of this compound as a monomer or building block in materials science is an unexplored area. The presence of reactive sites—the bromine atoms, the sulfamoyl group, and the methyl ester—suggests that it could be a versatile precursor for the synthesis of novel functional polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). However, no studies have been published to date that demonstrate its use in these applications.
Green Synthesis and Sustainable Chemistry Aspects of this compound Production
Information regarding green and sustainable synthetic routes for the production of this compound is not available in the current body of scientific literature. The development of environmentally benign synthesis methods, focusing on the use of greener solvents, catalysts, and energy-efficient processes, would be a valuable contribution to the field of sustainable chemistry. For related compounds, such as methyl 2-methoxy-5-sulfamoylbenzoate, methods have been developed that aim to be more environmentally friendly and suitable for large-scale production. google.com
Theoretical Prediction of Novel Reactivities and Transformative Pathways
Computational and theoretical studies predicting the reactivity and potential transformative pathways of this compound have not yet been reported. Theoretical calculations, such as Density Functional Theory (DFT), could provide valuable insights into its electronic structure, reactivity, and potential for participating in novel chemical transformations. Such studies would be instrumental in guiding future experimental work.
Collaborative Research Avenues with Interdisciplinary Fields
Given the lack of foundational research on this compound, opportunities for collaborative research with interdisciplinary fields are abundant but currently unrealized. Potential collaborations could involve computational chemists for theoretical predictions, materials scientists for polymer and framework development, and analytical chemists for developing real-time monitoring techniques.
Q & A
Q. What synthetic pathways are commonly employed for Methyl 3,5-dibromo-2-sulfamoylbenzoate, and how can reaction parameters be optimized?
A typical synthesis involves bromination and sulfamoylation steps. Starting with a benzoic acid derivative (e.g., 3,5-dibromobenzoic acid), sulfamoyl chloride can be introduced via nucleophilic substitution under anhydrous conditions. Key parameters include temperature control (0–5°C for sulfamoylation to minimize side reactions) and use of catalysts like pyridine to absorb HCl byproducts. Reaction progress should be monitored via TLC or HPLC. Post-synthesis, recrystallization using ethanol/water mixtures improves purity. For bromination, careful stoichiometry (e.g., 2.2 equivalents of Br₂) ensures complete substitution while avoiding over-bromination .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are expected?
- NMR : -NMR shows a singlet for the methyl ester (~3.9 ppm) and absence of aromatic protons due to bromine’s deshielding effects. -NMR confirms the ester carbonyl (~165 ppm) and quaternary carbons adjacent to bromine.
- IR : Strong peaks for sulfonamide (S=O at ~1350 and 1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 339.97 (C₈H₆Br₂NO₄S) with isotopic patterns characteristic of bromine .
Q. How should researchers assess purity and identify impurities in this compound?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve resolution. Impurities may include unreacted starting materials (e.g., 3,5-dibromobenzoic acid) or sulfamoylation byproducts. Reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) aid in identification .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, particularly addressing challenges from heavy atoms?
Bromine’s high electron density causes strong absorption and anomalous scattering, requiring careful data collection (e.g., Mo-Kα radiation, multi-scan corrections). SHELXL refines structures using least-squares minimization, with constraints for thermal displacement parameters (ADPs) of bromine atoms. The HAR and BLOC commands in SHELXL manage hydrogen bonding and disorder. Validation tools like checkCIF ensure geometric plausibility. For example, intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice, as seen in related sulfonamides .
Q. What methodologies address contradictions in NMR data caused by bromine’s quadrupolar relaxation effects?
Bromine’s quadrupolar moment () broadens NMR signals, complicating integration. Strategies include:
Q. How do hydrogen-bonding networks influence the physicochemical properties of this compound?
Graph-set analysis (as per Etter’s rules) reveals motifs like chains from N–H···O=S interactions. These networks enhance thermal stability (evidenced by high melting points) and solubility in polar aprotic solvents (e.g., DMF). Crystal packing efficiency, calculated via Mercury software, correlates with density (~1.8 g/cm³). Disrupting these bonds (e.g., via methylation of sulfonamide NH) reduces crystallinity, impacting formulation stability .
Methodological Considerations
Q. What safety protocols are essential when handling sulfamoyl benzoate derivatives?
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.
- Neutralize waste with 10% sodium bicarbonate before disposal.
- Emergency measures: For eye exposure, rinse with saline for 15 minutes; for ingestion, administer activated charcoal .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s antibacterial potential?
- Core modifications : Replace bromine with chlorine or fluorine to assess halogen effects on lipophilicity (logP).
- Sulfamoyl group : Compare activity against E. coli and S. aureus with analogs lacking the sulfonamide moiety.
- In vitro assays : Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth, with ciprofloxacin as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
